tert-butyl N-(2-hydroxycyclobutyl)carbamate
Overview
Description
tert-Butyl N-(2-hydroxycyclobutyl)carbamate is an organic compound with the molecular formula C9H17NO3 It is a carbamate derivative, featuring a tert-butyl group attached to the nitrogen atom and a hydroxycyclobutyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-hydroxycyclobutyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-hydroxycyclobutylamine. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-hydroxycyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various carbamate derivatives with different functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-(2-hydroxycyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-(2-hydroxycyclobutyl)carbamate exerts its effects involves the interaction of its carbamate moiety with specific molecular targets. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-(2-hydroxycyclobutyl)carbamate is unique due to its hydroxycyclobutyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxycyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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